molecular formula C44H75N17O13 B144288 Cadherin Peptide, avian CAS No. 127650-08-2

Cadherin Peptide, avian

Cat. No.: B144288
CAS No.: 127650-08-2
M. Wt: 1050.2 g/mol
InChI Key: GJLQWIUMNGZLLJ-YZAJHECDSA-N
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Description

Cadherin Peptide, avian, is a calcium-dependent glycoprotein that plays a crucial role in homophilic cell-cell adhesion. This peptide is involved in the adhesion of cells within tissues, ensuring that cells are bound together. It is particularly significant in the context of neural development and cellular adhesion processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadherin Peptide, avian, is synthesized through solid-phase peptide synthesis (SPPS). The sequence of the peptide is Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: In industrial settings, the production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Cadherin Peptide, avian, primarily undergoes reactions related to its role in cell adhesion. These include:

Common Reagents and Conditions:

    Calcium ions (Ca2+): Essential for the adhesion process.

    Buffer solutions: Used to maintain the pH and ionic strength during reactions.

Major Products: The primary product of these reactions is the formation of stable cell-cell adhesion complexes, which are crucial for maintaining tissue integrity .

Scientific Research Applications

Cadherin Peptide, avian, has a wide range of applications in scientific research:

Mechanism of Action

Cadherin Peptide, avian, exerts its effects through homophilic cell-cell adhesion. The peptide binds to calcium ions, which are essential for its adhesive properties. The binding of calcium ions induces conformational changes in the peptide, allowing it to interact with other cadherin molecules on adjacent cells. This interaction leads to the formation of stable adhesion complexes, which are crucial for maintaining tissue structure and integrity .

Comparison with Similar Compounds

    E-cadherin (epithelial cadherin): Involved in epithelial cell adhesion.

    N-cadherin (neural cadherin): Plays a role in neural cell adhesion.

    P-cadherin (placental cadherin): Important for placental cell adhesion.

Uniqueness: Cadherin Peptide, avian, is unique due to its specific sequence and its role in avian species. It is particularly significant in studying avian neural development and cell adhesion mechanisms. Unlike other cadherins, it has a distinct sequence that allows for specific interactions in avian cells .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H75N17O13/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51)/t22-,23-,25-,26-,27-,28-,29-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLQWIUMNGZLLJ-YZAJHECDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H75N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571080
Record name L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1050.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127650-08-2
Record name L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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